5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 5-position, a cyanomethyl group at the N-position, and a cyclopentyloxy group at the 2-position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Chlorination: The amine is chlorinated to introduce the chloro group at the 5-position.
Amidation: The amine is then reacted with cyanomethyl chloride to form the corresponding amide.
Cyclopentyloxy Substitution: Finally, the cyclopentyloxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro and cyanomethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amide derivative.
Scientific Research Applications
5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(cyanomethyl)-2-methoxybenzamide
- 5-Chloro-N-(cyanomethyl)-2-hydroxybenzamide
- 5-Chloro-N-(cyanomethyl)-2-ethoxybenzamide
Uniqueness
5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
5-chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-5-6-13(19-11-3-1-2-4-11)12(9-10)14(18)17-8-7-16/h5-6,9,11H,1-4,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLFDUIRAKLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.